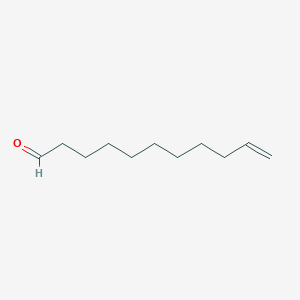

10-Undecenal

描述

This compound has been reported in Etlingera elatior with data available.

Structure

3D Structure

属性

IUPAC Name |

undec-10-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,11H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHHDSQXFXLTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037757 | |

| Record name | 10-Undecen-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid with a fatty, rose-like odour on dilution | |

| Record name | 10-Undecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

98.00 to 100.00 °C. @ 3.00 mm Hg | |

| Record name | 10-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

30 mg/L @ 20 °C (exp), soluble in propylene glycol and most fixed oils; insoluble in glycerol and water | |

| Record name | 10-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.850 | |

| Record name | 10-Undecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-45-8 | |

| Record name | 10-Undecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecen-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU1OTA08RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Undecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Undecenal from Undecylenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 10-undecenal from undecylenic acid. This compound, an unsaturated aldehyde, is a valuable intermediate in the manufacturing of pharmaceuticals, cosmetics, and fragrances[1][2][3]. This document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key transformations.

Introduction to Synthetic Strategies

Undecylenic acid, derived from the pyrolysis of ricinoleic acid from castor oil, serves as a readily available starting material for the synthesis of this compound[4][5]. The conversion of the carboxylic acid functional group to an aldehyde, while preserving the terminal double bond, is the central challenge. The primary strategies to achieve this transformation include:

-

Reduction of an Undecylenoyl Halide: The Rosenmund reduction offers a classic, albeit lower-yielding, pathway.

-

Catalytic Vapor-Phase Reaction: The reaction of undecylenic acid with formic acid over a metal oxide catalyst provides a direct conversion method.

-

Two-Step Reduction and Oxidation: This common laboratory and industrial approach involves the initial reduction of undecylenic acid to 10-undecen-1-ol (B85765), followed by oxidation to the target aldehyde.

-

Direct Catalytic Hydrogenation: A patented industrial method utilizes a specific chromium oxide catalyst for the direct, high-selectivity hydrogenation of undecylenic acid.

The following sections will delve into the specifics of these methodologies.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired scale, yield, purity requirements, and available equipment. The following table summarizes the quantitative data associated with the primary methods for synthesizing this compound from undecylenic acid and its derivatives.

| Method | Starting Material | Key Reagents/Catalyst | Temperature | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Rosenmund Reduction | 10-Undecenoyl chloride | Pd/BaSO₄ (partially poisoned with thio-urea) | Not Specified | Not Specified | Not Specified | 55 | [4] |

| Vapor-Phase Reaction | Undecylenic acid | Formic acid, TiO₂ | 250°C | Not Specified | Not Specified | Not Specified | [2] |

| Catalytic Hydrogenation | 10-Undecenoic acid | Chromium oxide (Cr₂O₃) | 370°C | 86.6 | 92.0 (for this compound) | Not explicitly stated, but implied to be high | [6][7] |

| Swern Oxidation | 10-Undecen-1-ol | Oxalyl chloride, DMSO, Triethylamine (B128534) | -50 to -60°C | Not Specified | High | 101.4g from 100.0g of alcohol (crude yield) | [8] |

Experimental Protocols

This section provides detailed experimental procedures for two key synthetic pathways.

Synthesis of this compound via Rosenmund Reduction of 10-Undecenoyl Chloride

This method first requires the conversion of undecylenic acid to its acid chloride.

Step 1: Synthesis of 10-Undecenoyl Chloride

Undecylenic acid is reacted with thionyl chloride to produce 10-undecenoyl chloride[4].

Protocol: Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture gently under reflux until the evolution of gas ceases.

-

The excess thionyl chloride is removed by distillation, affording the crude 10-undecenoyl chloride, which can be purified by vacuum distillation.

Step 2: Rosenmund Reduction to this compound

The resulting 10-undecenoyl chloride is then hydrogenated to the aldehyde.

Protocol:

-

Prepare the catalyst by partially poisoning a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst with a sulfur-containing compound like thio-urea[4].

-

Suspend the catalyst in an inert solvent (e.g., toluene) in a hydrogenation flask.

-

Add the 10-undecenoyl chloride to the flask.

-

Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the catalyst and wash it with the solvent.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation. The reported yield for this reaction is a modest 55%[4].

Synthesis of this compound via Oxidation of 10-Undecen-1-ol (Swern Oxidation)

This two-step process begins with the reduction of undecylenic acid to 10-undecen-1-ol, which is then oxidized.

Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol (Not detailed in search results, but a standard procedure using a reducing agent like LiAlH₄ would be appropriate).

Step 2: Swern Oxidation of 10-Undecen-1-ol to this compound

The following detailed protocol is adapted from a literature source[8].

Protocol: Caution: This reaction is exothermic and should be performed with careful temperature control. It also generates dimethyl sulfide, which has a strong, unpleasant odor.

-

Under an argon atmosphere, cool a stirred solution of oxalyl chloride (0.646 mole) in methylene (B1212753) chloride (600 ml) to between -50°C and -60°C.

-

Dropwise, add a solution of dimethyl sulfoxide (B87167) (1.292 moles) in methylene chloride (120 ml) over 10-15 minutes, maintaining the temperature between -50°C and -60°C.

-

Stir the mixture for two minutes after the addition is complete.

-

Add a solution of 10-undecen-1-ol (0.587 mole) in methylene chloride (130 ml) dropwise over 15 minutes, keeping the temperature between -50°C and -60°C.

-

Stir the reaction mixture for 15 minutes.

-

Add triethylamine (2.936 moles) dropwise over five minutes, still maintaining the temperature between -50°C and -60°C.

-

Allow the reaction mixture to warm to ambient temperature while stirring.

-

Add 700 ml of water and stir. Separate the aqueous layer and wash it with two 160 ml portions of methylene chloride.

-

Combine the organic layers and wash with three 160 ml portions of a saturated aqueous sodium chloride solution.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil/solid residue.

-

Stir the residue with 400 ml of pentane (B18724) and filter to remove the solid.

-

Concentrate the filtrate under reduced pressure to yield 101.4 grams of this compound as an oil[8]. The infrared spectrum of the product is consistent with the proposed structure[8].

Visualization of Synthetic Pathways

The following diagrams illustrate the key chemical transformations described.

Caption: Key synthetic routes from undecylenic acid to this compound.

Spectroscopic Data for this compound

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | The IR spectrum is consistent with the structure of this compound. | [8][9][10] |

| Mass Spectrometry (EI-MS) | m/z peaks at 41.0 (99.99), 55.0 (85.20), 67.0 (41.03), 29.0 (37.83), 39.0 (36.15). | [11] |

| ¹H NMR Spectroscopy | An aldehydic proton signal is expected around δ 9.76 ppm (triplet), and olefinic protons as a multiplet in the range of δ 5.3-5.5 ppm. | [12] |

| ¹³C NMR Spectroscopy | Data available from chemical databases. | [9] |

Conclusion

The synthesis of this compound from undecylenic acid can be accomplished through several viable routes. For laboratory-scale synthesis requiring high purity, the two-step reduction of undecylenic acid to 10-undecen-1-ol followed by a mild oxidation such as the Swern oxidation is a well-documented and effective method. For larger-scale industrial production, direct catalytic methods, such as the vapor-phase reaction with formic acid or the direct hydrogenation over a chromium oxide catalyst, offer more atom-economical and potentially more cost-effective alternatives, with the latter demonstrating high conversion and selectivity. The choice of method will ultimately be guided by the specific requirements of the research or manufacturing process.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 112-45-8 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | 112-45-8 | Benchchem [benchchem.com]

- 7. US5306845A - Method for producing an aldehyde - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound(112-45-8) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physical properties of undec-10-enal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of undec-10-enal (CAS No: 112-45-8), a significant aldehyde in the fields of fragrance, flavor, and pharmaceutical intermediates. The focus is on its boiling point and density, presenting quantitative data, detailed experimental protocols for their determination, and workflow visualizations.

Quantitative Physical Properties

The physical properties of undec-10-enal have been reported across various sources. The following table summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 235.00 °C | @ 760.00 mm Hg | [1][2] |

| 239.939 °C | @ 760 mmHg | [3] | |

| 233.00 °C | Not Specified | [4] | |

| 98.00 to 100.00 °C | @ 3.00 mm Hg | [1][2][5] | |

| Density | 0.840 - 0.850 g/cm³ | Not Specified | [2][5] |

| 0.831 g/cm³ | Not Specified | [3] | |

| 0.8352 g/cm³ | Not Specified | [4] | |

| 0.84 g/mL | @ 25 °C | [6] |

Note: Variations in reported values can be attributed to differences in experimental methods, sample purity, and atmospheric pressure corrections.

Experimental Protocols

Accurate determination of physical properties is critical for substance identification, purity assessment, and process design. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like undec-10-enal.

Determination of Boiling Point (Micro Method)

For research purposes where sample volumes may be limited, the micro-boiling point method is a convenient and accurate procedure.[7][8]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

Materials:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer or digital temperature probe

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block on a hot plate)[7]

-

Clamps and stand

-

Sample of undec-10-enal (~0.5 - 1 mL)

Procedure:

-

Sample Preparation: Place a few milliliters of undec-10-enal into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]

-

Apparatus Assembly:

-

Securely clamp the test tube.

-

Immerse a thermometer into the test tube, ensuring the bulb is near the sample but not touching the bottom of the tube.

-

Place the entire assembly into the heating apparatus (e.g., Thiele tube). The heating oil or block should be level with the sample in the test tube.

-

-

Heating: Begin to heat the apparatus slowly and gently.[9]

-

Observation: As the liquid heats, a stream of air bubbles will first be expelled from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary.[7]

-

Temperature Recording: Once a steady stream of bubbles is observed, turn off the heat. The liquid will begin to cool. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid begins to be drawn up into the capillary tube.[7]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary for standardization.

Determination of Density

The density, a fundamental physical property, is determined by measuring the mass of a known volume of the substance.[10]

Objective: To calculate the mass per unit volume of undec-10-enal.

Materials:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or a more precise volumetric pipette (e.g., 10 mL)[11]

-

Beaker

-

Thermometer

-

Sample of undec-10-enal

Procedure:

-

Mass of Empty Container: Using the electronic balance, measure and record the mass of a clean, dry beaker or graduated cylinder.[11]

-

Volume Measurement: Carefully transfer a precise volume (e.g., 10 mL) of undec-10-enal into the weighed container using a graduated cylinder or pipette. Read the volume from the bottom of the meniscus for accuracy.[10][11]

-

Mass of Container and Liquid: Weigh the container with the undec-10-enal sample and record the combined mass.

-

Temperature Measurement: Measure and record the temperature of the liquid, as density is temperature-dependent.[10]

-

Calculation:

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Workflow for Density Determination of a Liquid.

References

- 1. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. embibe.com [embibe.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of 10-Undecenal

This technical guide provides a comprehensive overview of the solubility of 10-undecenal in various organic solvents and water. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS No. 112-45-8), also known as undecylenic aldehyde, is an unsaturated aldehyde with the chemical formula C₁₁H₂₀O.[1] It is a colorless to pale yellow liquid at room temperature and is characterized by a strong, waxy, rosy-citrusy odor.[1][2] This compound is a valuable ingredient in the fragrance and flavor industries and serves as an intermediate in organic synthesis.[3] Understanding its solubility is critical for its application in various formulations and chemical reactions. The molecule's structure, featuring a long hydrophobic carbon chain and a polar aldehyde group, dictates its solubility behavior.[1]

Solubility Data

The solubility of this compound is largely governed by its molecular structure. The long eleven-carbon chain imparts a significant hydrophobic character, leading to poor solubility in polar solvents like water.[1] Conversely, it is readily miscible with many common organic solvents.[3]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited. The following table summarizes the available experimental and predicted data.

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 20 °C | 30 mg/L | Experimental | PubChem[4] |

| Water | Not Specified | 0.0023 g/L | Predicted | FooDB[5] |

Qualitative Solubility Data

Qualitative assessments consistently show that this compound has high solubility in a range of organic solvents while being poorly soluble in water.

| Solvent | Solubility Description | Source(s) |

| Organic Solvents | ||

| Ethanol | Soluble / Miscible | [1][3] |

| Ether | Soluble / Miscible | [1][3] |

| Chloroform | Soluble / Sparingly Soluble | [1][6] |

| Acetone | Miscible | [3] |

| Dipropylene Glycol | Soluble | [2] |

| Fixed Oils | Soluble | [2][4] |

| Paraffin Oil | Soluble | [2] |

| Propylene Glycol | Soluble | [2][4] |

| Ethyl Acetate | Slightly Soluble | [6] |

| Aqueous Solvents | ||

| Water | Insoluble / Limited / Slightly Soluble | [1][3][4][6][7] |

| Glycerol | Insoluble | [4] |

Experimental Protocol for Solubility Determination

Objective: To determine the concentration of this compound in a specific solvent at saturation.

Materials:

-

This compound (≥95% purity)

-

Selected solvents (e.g., ethanol, water, etc.) of analytical grade

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The excess is necessary to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved this compound to separate.

-

For mixtures where separation is slow, centrifugation can be used to accelerate the process.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

Filter the aliquot using a syringe filter compatible with the solvent to remove any suspended microdroplets.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument. GC-FID is often suitable for volatile organic compounds like aldehydes.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the solubility determination protocol described above.

Caption: Workflow for experimental solubility determination.

Conclusion

This compound demonstrates solubility characteristics typical of a medium-chain aldehyde, with high solubility in various organic solvents and very limited solubility in water. While qualitative data is widely available, precise quantitative measurements are sparse and would be beneficial for specific formulation and process design applications. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in solvents of interest with high accuracy.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB003139) - FooDB [foodb.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. chemicalbull.com [chemicalbull.com]

The Natural Occurrence of 10-Undecenal in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenal, a long-chain aliphatic aldehyde, is a naturally occurring compound found in the essential oils of various plants. This technical guide provides a comprehensive overview of its presence in nature, with a focus on quantitative data, experimental protocols for its analysis, and an exploration of its biosynthetic origins. Additionally, potential cellular signaling pathways affected by aliphatic aldehydes are discussed, providing a basis for further research into the pharmacological applications of this compound.

Introduction

This compound (C₁₁H₂₀O) is an unsaturated aldehyde that contributes to the characteristic aroma of certain essential oils.[1] It is particularly noted for its presence in the leaves of Coriandrum sativum L. (coriander)[2]. Beyond its role as a fragrance and flavor compound, the reactivity of its aldehyde group suggests potential for biological activity, making it a molecule of interest for researchers in drug development and related fields. This guide aims to consolidate the current technical knowledge regarding the natural occurrence and analysis of this compound.

Quantitative Occurrence of this compound and its Isomers in Essential Oils

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical location, harvesting time, and the part of the plant used for extraction. The primary analytical method for the quantification of such volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Plant Part | Compound Name | Concentration (%) | Reference |

| Coriandrum sativum L. | Leaves | (E)-2-Undecenal | 3.84 | [2] |

| Coriandrum sativum L. | Herb | (E)-2-Undecenal | 2.0 | [3] |

| Coriandrum sativum L. | Herb | Undecanal | 2.2 | [3] |

| Houttuynia cordata | Underground Parts | 2-Undecenal | Present (up-regulated) | [4] |

Note: The literature often reports on various isomers of undecenal, such as 2-undecenal. While structurally similar, the position of the double bond can influence the molecule's chemical and biological properties. Further research is needed to quantify the specific abundance of the this compound isomer in a wider variety of essential oils.

Experimental Protocols

Extraction of Essential Oils: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

Detailed Protocol:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., coriander leaves) is loaded into the distillation flask.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The flask is connected to a condenser and a collection vessel.

-

Distillation: Water in the flask is heated to boiling, generating steam that passes through the plant material. The process is continued for a set period, typically 2-4 hours, until the extraction is complete.

-

Collection: The condensed mixture of water and essential oil is collected. Due to their immiscibility, the essential oil will form a separate layer, which can be physically separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for identification.

Detailed Protocol:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for accurate quantification.

-

GC-MS System: A GC system equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased (temperature programming) to elute compounds in order of their boiling points and polarity.

-

Mass Spectrometry: As each compound elutes from the column, it is ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected.

-

Data Analysis:

-

Identification: The retention time and the mass spectrum of each peak are compared to those of known standards and spectral libraries (e.g., NIST).

-

Quantification: The area of the chromatographic peak corresponding to this compound is integrated. The concentration is determined by comparing this area to a calibration curve generated from standards of known concentrations.

-

Biosynthesis of Long-Chain Aliphatic Aldehydes in Plants

The biosynthesis of this compound and other long-chain aliphatic aldehydes in plants is believed to originate from the oxidation of fatty acids.[5] While a specific pathway for this compound has not been fully elucidated, the general mechanism involves the following steps:

-

Lipid Peroxidation: Polyunsaturated fatty acids within the plant cell membranes are susceptible to oxidation by reactive oxygen species (ROS) or enzymatic action.

-

Formation of Hydroperoxides: This oxidation leads to the formation of fatty acid hydroperoxides.

-

Cleavage: These unstable hydroperoxides are then cleaved, either enzymatically by hydroperoxide lyase or non-enzymatically, to yield a variety of smaller aldehydes and other fragments. The specific aldehyde produced depends on the initial fatty acid and the position of the initial oxidation.

References

In-Depth Technical Guide to 10-Undecenal (CAS 112-45-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-undecenal (CAS Number 112-45-8), a versatile bifunctional molecule with applications in organic synthesis, particularly as a precursor to bioactive compounds. This document details its chemical and physical properties, safety data, and a key synthetic application, offering valuable information for professionals in research and development.

Chemical and Physical Properties

This compound, also known as undecylenic aldehyde, is a colorless to pale yellow liquid.[1][2] It possesses a characteristic fatty, rosy, and citrus-like odor.[3][4] This aliphatic aldehyde is notable for its terminal double bond and aldehyde functional group, which impart significant reactivity and make it a valuable starting material for the synthesis of more complex molecules.[5] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O | [3][7] |

| Molecular Weight | 168.28 g/mol | [3][7] |

| CAS Number | 112-45-8 | [3][7] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -7 °C | [6] |

| Boiling Point | 98-100 °C at 3 mmHg | [3][8] |

| Density | 0.84 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4427 | [3] |

| Flash Point | 92.78 °C (199 °F) | [4] |

| Vapor Pressure | 0.039 mmHg at 25 °C | [4] |

| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water | [4][6] |

| LogP | 3.8 | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability | Source(s) |

| ¹H NMR | Available | [10] |

| ¹³C NMR | Available | [10] |

| Mass Spectrometry (MS) | Available | [10] |

| Infrared (IR) Spectroscopy | Available | [10] |

Safety and Toxicological Information

This compound is classified as a skin irritant and can cause skin irritation.[11][12] It is also considered toxic to aquatic life with long-lasting effects.[11] While it has low acute toxicity by ingestion and skin contact, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[3][13] It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[3][14]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statement Codes | Source(s) | |---|---|---| | Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |[11][13] | | Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 |[11] |

Synthesis and Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries.[3] Its bifunctional nature allows for a variety of chemical transformations.

One notable application is in the synthesis of insect pheromones, which are bioactive molecules used in pest management. The following section details the synthesis of (11Z)-hexadecenal, a known insect pheromone, starting from this compound.

Experimental Protocol: Synthesis of (11Z)-Hexadecenal from this compound via Wittig Reaction

This protocol outlines the key steps for the synthesis of the insect pheromone (11Z)-hexadecenal from this compound. The core of this synthesis is a cis-selective Wittig reaction.

Materials:

-

This compound

-

Pentyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Appropriate workup and purification reagents (e.g., saturated ammonium (B1175870) chloride solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Wittig Reagent Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend pentyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise to generate the ylide (pentylidenetriphenylphosphorane). The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound in the anhydrous solvent dropwise at the same low temperature. Allow the reaction to stir for a specified time to ensure complete reaction.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification of the Alkene: Remove the solvent under reduced pressure. The crude product, which contains the desired (11Z)-hexadecen-1-ol and triphenylphosphine (B44618) oxide, is then purified by column chromatography on silica gel.

-

Oxidation to the Aldehyde: Dissolve the purified (11Z)-hexadecen-1-ol in a suitable solvent (e.g., dichloromethane). Add the oxidizing agent (e.g., PCC) and stir at room temperature until the oxidation is complete (monitor by TLC).

-

Final Workup and Purification: Upon completion of the oxidation, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts. Remove the solvent under reduced pressure to yield the crude (11Z)-hexadecenal. Further purification can be achieved by column chromatography if necessary.

Caption: Synthetic pathway of (11Z)-hexadecenal from this compound.

Logical Workflow for Utilizing this compound in Bioactive Molecule Synthesis

The following diagram illustrates a generalized workflow for researchers and drug development professionals considering this compound as a starting material for the synthesis of novel bioactive compounds.

References

- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. journal.iisc.ac.in [journal.iisc.ac.in]

- 11. sciepub.com [sciepub.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. research.bangor.ac.uk [research.bangor.ac.uk]

An In-depth Technical Guide to the Rosenmund Reduction for 10-Undecenal Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Rosenmund reduction is a pivotal hydrogenation reaction in organic synthesis that facilitates the selective conversion of acyl chlorides to aldehydes. First reported by Karl Wilhelm Rosenmund in 1918, this method has become instrumental in the production of various aldehydes, including the commercially significant fragrance component, 10-undecenal.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via the Rosenmund reduction of 10-undecenoyl chloride, detailing the underlying chemistry, experimental protocols, and critical process parameters.

Core Principles of the Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride using hydrogen gas. The reaction is mediated by a specialized catalyst, typically palladium supported on barium sulfate (B86663) (Pd/BaSO₄), which is often referred to as the Rosenmund catalyst. A key feature of this reaction is the deactivation or "poisoning" of the palladium catalyst to prevent the over-reduction of the initially formed aldehyde to a primary alcohol.[2] Common catalyst poisons include sulfur compounds, such as thioquinanthrene or thiourea, and quinoline.[2] The barium sulfate support, with its low surface area, also plays a role in mitigating the catalyst's activity.[2]

The overall reaction for the synthesis of this compound can be summarized as follows:

-

Formation of the Acyl Chloride: 10-Undecenoic acid, a readily available derivative of castor oil, is first converted to its corresponding acyl chloride, 10-undecenoyl chloride.[1][3] This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Rosenmund Reduction: The 10-undecenoyl chloride is then subjected to catalytic hydrogenation to yield this compound.

A crucial aspect of this synthesis is the preservation of the terminal double bond in the undecenal molecule. While the Rosenmund reduction is generally selective for the acyl chloride, side reactions such as the reduction of the alkene can occur. Additionally, isomerization of the double bond has been reported under certain reaction conditions.[4]

Quantitative Data Summary

The yield and selectivity of the Rosenmund reduction for this compound synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various studies:

| Catalyst | Poison/Regulator | Solvent | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |

| 5% Pd/C | None | Acetone, Ethyl Acetate | 30-90 | Atmospheric | - | up to 93 | [3][5] |

| 5% Pd/PPTA | None | - | - | - | Lower than Pd/C | - | [3] |

| Pd/BaSO₄ | Quinoline-Sulfur | Xylene, Toluene (B28343) | Reflux | Atmospheric | ~90 (general) | - | [5] |

| 10% Pd/C | Ethyldiisopropylamine | Acetone, Ethyl Acetate | Room Temperature | Atmospheric | High (unspecified) | >99 | [5] |

Note: The distinction between yield and selectivity is crucial. Yield refers to the amount of desired product obtained, while selectivity refers to the proportion of the desired product among all the products formed from the converted reactant.

Experimental Protocols

1. Synthesis of 10-Undecenoyl Chloride from 10-Undecenoic Acid

This procedure is based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride.

-

Materials:

-

10-Undecenoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and a gas trap for HCl and SO₂.

-

-

Procedure:

-

In a fume hood, charge a round-bottom flask with 10-undecenoic acid.

-

Add a catalytic amount of DMF.

-

Slowly add an excess (typically 1.2-1.5 equivalents) of thionyl chloride to the flask at room temperature with stirring.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 10-undecenoyl chloride can be purified by vacuum distillation.

-

2. Rosenmund Reduction of 10-Undecenoyl Chloride to this compound

This protocol is a representative procedure for the Rosenmund reduction.

-

Materials:

-

10-Undecenoyl chloride

-

Rosenmund catalyst (e.g., 5% Pd/BaSO₄)

-

Catalyst poison (e.g., quinoline-sulfur, optional)

-

Anhydrous solvent (e.g., toluene, xylene, acetone, or ethyl acetate)

-

Hydrogen gas

-

Hydrogenation apparatus

-

-

Procedure:

-

Set up a hydrogenation apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Charge the reaction flask with the Rosenmund catalyst and the anhydrous solvent.

-

If a poison is to be used, add it to the catalyst suspension.

-

Heat the stirred suspension to the desired reaction temperature (e.g., refluxing toluene or 30-90 °C for lower boiling solvents).[3][5]

-

Bubble a steady stream of dry hydrogen gas through the reaction mixture.

-

Add a solution of 10-undecenoyl chloride in the same anhydrous solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by measuring the evolution of hydrogen chloride (HCl) gas (e.g., by trapping and titrating with a standard base) or by chromatographic methods (TLC or GC).

-

Once the reaction is complete (i.e., cessation of HCl evolution or disappearance of the starting material), stop the hydrogen flow and cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining HCl and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Visualizations

References

Unveiling the Bioactivity of 10-Undecenal: A Technical Guide for Researchers

An In-depth Exploration of the Biological Activities and Therapeutic Potential of a Promising Aldehyde

Introduction

10-Undecenal, an unsaturated aliphatic aldehyde, has long been recognized for its potent aromatic properties, leading to its widespread use in the fragrance and flavor industries. However, emerging scientific evidence suggests that its utility extends far beyond sensory applications. This technical guide synthesizes the current understanding of the biological activities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its antimicrobial and anti-inflammatory potential, putative mechanisms of action, and prospective therapeutic applications. While research is ongoing, this document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate further investigation into this multifaceted molecule.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is paramount for interpreting its biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fatty, rosy, citrus-like | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |

Biological Activity of this compound

Current research indicates that this compound exhibits a range of biological effects, primarily centered around its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, the broader class of aldehydes is known for its antimicrobial properties. The proposed mechanism of action for aldehydes involves their high reactivity, allowing them to interact with and disrupt essential microbial components.

General Mechanism of Action (Aldehydes):

The antimicrobial efficacy of aldehydes is largely attributed to their ability to react with microbial proteins and nucleic acids. This interaction can lead to the disruption of cellular function and ultimately, cell death.

Caption: General antimicrobial mechanism of aldehydes.

Although direct MIC data for this compound is scarce, studies on other aldehydes and essential oils containing aldehydes demonstrate their potential. For instance, cinnamaldehyde, a well-known aromatic aldehyde, has shown significant activity against a range of bacteria. It is plausible that this compound shares a similar, albeit potentially less potent, spectrum of activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. While direct studies are limited, inferences can be drawn from the activities of structurally related compounds and the general mechanisms of inflammation. Key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are potential targets for this compound's action.

Potential Modulation of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway is a key strategy for many anti-inflammatory drugs. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway:

The MAPK signaling cascades are crucial for transducing extracellular signals into cellular responses, including inflammation. The p38 and JNK pathways, in particular, are key players in the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound may potentially modulate these pathways, leading to a reduction in inflammatory mediators.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data

A significant gap in the current literature is the lack of specific quantitative data on the biological activity of this compound. The following tables are presented as templates to be populated as more research becomes available.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Method | Reference |

| Escherichia coli | - | - | Broth microdilution | - |

| Staphylococcus aureus | - | - | Broth microdilution | - |

| Candida albicans | - | - | Broth microdilution | - |

| Aspergillus niger | - | - | Broth microdilution | - |

Table 2: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | IC₅₀ (µM) | Assay | Exposure Time (h) | Reference |

| Human keratinocytes | - | MTT | 24 | - |

| Murine macrophages (RAW 264.7) | - | MTT | 24 | - |

| Human lung carcinoma (A549) | - | MTT | 48 | - |

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Parameter | Cell Line | Stimulant | IC₅₀ (µM) | Assay | Reference |

| NO Production | RAW 264.7 | LPS | - | Griess Assay | - |

| TNF-α Secretion | THP-1 | LPS | - | ELISA | - |

| IL-6 Secretion | THP-1 | LPS | - | ELISA | - |

| PGE₂ Synthesis | RAW 264.7 | LPS | - | EIA | - |

Experimental Protocols

To facilitate reproducible research, this section outlines standardized protocols for assessing the key biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, and then dilute to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 10-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenal, a long-chain unsaturated aldehyde, possesses a terminal aldehyde functional group that is a key locus of its chemical reactivity. This guide provides a comprehensive technical overview of the principal reactions involving this aldehyde moiety, including oxidation, reduction, and various nucleophilic addition reactions such as Knoevenagel condensation, Wittig reactions, and Schiff base formation. Detailed experimental protocols for these transformations are provided, alongside quantitative data summarizing reaction conditions and yields. Furthermore, this document explores the relevance of this compound and its derivatives in the context of drug development, particularly focusing on the role of long-chain unsaturated aldehydes in cellular signaling pathways. Visual diagrams generated using Graphviz are included to illustrate key reaction workflows and logical relationships in cellular signaling.

Introduction

This compound (C₁₁H₂₀O) is an organic molecule characterized by an eleven-carbon chain featuring a terminal aldehyde group and a terminal alkene. This bifunctionality makes it a versatile building block in organic synthesis, with applications in the fragrance and flavor industries, as well as a precursor for more complex molecules in the pharmaceutical and agrochemical sectors. The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations, which are fundamental to its utility in synthetic chemistry. Understanding the reactivity of this functional group is crucial for its effective application in research and development.

Key Reactions of the Aldehyde Group

The chemical behavior of the aldehyde group in this compound is characteristic of aliphatic aldehydes, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidation to 10-Undecenoic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 10-undecenoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with Jones oxidation being a classic and effective method.

Table 1: Quantitative Data for Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 0 - 25 | 30 min | High (Typical) | General Protocol |

| Potassium Permanganate (KMnO₄) | Water/CH₂Cl₂ (phase transfer) | 0 - 25 | 21 h | 75-77 (for analogous 1-alkene) |

-

Preparation of Jones Reagent: Dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly add 25 mL of concentrated sulfuric acid with stirring and cooling in an ice-water bath, maintaining the temperature between 0 and 5°C.

-

Reaction Setup: Dissolve the aldehyde (e.g., this compound, 1 equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Oxidation: Cool the aldehyde solution in an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 20°C. The color of the reaction mixture will change from orange to green.

-

Reaction Monitoring: Continue adding the Jones reagent until the orange color persists for about 20 minutes, indicating the completion of the reaction.

-

Work-up: Quench the excess oxidizing agent by adding isopropyl alcohol until the green color is restored. Neutralize the mixture with sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

The Aldehydic Note of 10-Undecenal: A Technical Guide for Perfumery

Introduction: 10-Undecenal, also known as aldehyde C-11 undecylenic, is a pivotal ingredient in modern perfumery, celebrated for its powerful and diffusive aldehydic note. This technical guide provides an in-depth analysis of this compound, covering its chemical and olfactory properties, synthesis and purification protocols, and the underlying biochemical mechanisms of its perception. This document is intended for researchers, chemists, and professionals in the fragrance and flavor industry.

Chemical and Olfactory Profile

This compound is an unsaturated aliphatic aldehyde with a terminal double bond, a structural feature that contributes to its characteristic reactivity and potent odor.[1] Its olfactory profile is complex, often described as waxy, rosy-citrusy, and green, with a fresh, clean character that imparts a significant "lift" to fragrance compositions.[2] It is a key component in creating the classic "aldehydic" top note, famously utilized in many iconic perfumes.

Quantitative Data

The following tables summarize the key physicochemical and olfactory properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112-45-8 | [3] |

| Molecular Formula | C₁₁H₂₀O | [3] |

| Molecular Weight | 168.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 235 °C at 760 mmHg | [4] |

| Density | 0.840 - 0.850 g/cm³ at 25 °C | [4] |

| Vapor Pressure | 0.0423 mmHg at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [1] |

| logP (o/w) | 4.12 | [4] |

Table 2: Olfactory and Gustatory Thresholds of this compound

| Parameter | Value | Reference |

| Odor Description | Powerful, waxy, rosy-citrusy, green, fresh | [2] |

| Taste Description | Fatty, oily, aldehydic with a mandarin citrus nuance at 2.5 ppm | [1] |

| Odor Threshold in Water | Not available | |

| Odor Threshold in Air | Not explicitly found for this compound. For the structurally similar octanal, the threshold is 0.06 ppb. |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes the synthesis of this compound from its corresponding alcohol, 10-undecen-1-ol (B85765).

Workflow for the Swern Oxidation of 10-undecen-1-ol

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Materials:

-

10-undecen-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.

-

After the addition is complete, stir the mixture for 15 minutes.

-

Add a solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

-

After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis of this compound via Rosenmund Reduction

An alternative synthesis route involves the reduction of undecylenoyl chloride.[5][6]

Procedure:

-

Undecylenic acid is converted to undecylenoyl chloride using a suitable chlorinating agent such as thionyl chloride.[6]

-

The resulting acid chloride is then subjected to catalytic hydrogenation using a palladium on barium sulfate (Pd/BaSO₄) catalyst.[7]

-

The reaction is typically carried out in a non-polar solvent like toluene (B28343) or xylene.

-

A catalyst poison, such as quinoline-sulfur or thiourea, is often added to prevent over-reduction of the aldehyde to the corresponding alcohol.[5][7]

-

Hydrogen gas is bubbled through the reaction mixture until the evolution of HCl ceases.

-

The catalyst is removed by filtration, and the product is isolated by distillation under reduced pressure.

Purification by Column Chromatography

Crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is typically employed, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity (e.g., up to 10% ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9.7 ppm), the terminal vinyl protons (around 4.9-5.8 ppm), and the aliphatic chain protons.

-

¹³C NMR: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon of the aldehyde (around 202 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde at approximately 1730 cm⁻¹ and bands for the C=C stretch of the terminal alkene around 1640 cm⁻¹.

Olfactory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to evaluate the odor profile of individual components in a complex mixture.[8]

GC-O Analysis Workflow

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., ethanol).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for fragrance analysis (e.g., a non-polar DB-5 or a polar DB-WAX). The oven temperature is programmed to achieve good separation of the volatile components.

-

Effluent Splitting: The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) and the other to a heated sniffing port.

-

Olfactory Assessment: A trained panelist sniffs the effluent at the sniffing port and records the odor character and intensity of each eluting compound.

-

Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which correlates specific chemical compounds with their perceived odor.

Mechanism of Olfactory Perception

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[9]

The Olfactory Signaling Pathway

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. The canonical olfactory signaling pathway is mediated by the G-protein Gαolf.[9][10]

Simplified Olfactory Signaling Pathway for this compound

Caption: The canonical G-protein coupled olfactory signaling pathway.

Steps in the Pathway:

-

Odorant Binding: this compound binds to a specific olfactory receptor, such as the rat OR-I7, which is known to be activated by aliphatic aldehydes.

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf, by promoting the exchange of GDP for GTP.[9][10]

-

Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10]

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[9]

-

Signal Amplification and Depolarization: The influx of Ca²⁺ opens Ca²⁺-activated chloride channels, resulting in an efflux of Cl⁻ ions and further depolarization of the neuron's membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Conclusion

This compound is a cornerstone of the modern perfumer's palette, providing a unique and powerful aldehydic character. A thorough understanding of its chemical properties, synthesis, and the biological basis of its perception is essential for its effective and innovative use in fragrance creation. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, facilitating further research and development in the art and science of perfumery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]

- 3. This compound | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 10-Undecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 10-undecenal is limited in publicly available literature. This guide synthesizes information on its known properties and draws analogies from structurally similar long-chain and unsaturated aldehydes to provide a comprehensive overview of its expected behavior and analytical methodologies.

Introduction

This compound (C₁₁H₂₀O), a long-chain unsaturated aldehyde, is a significant molecule in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a terminal double bond and an aldehyde functional group, dictates its reactivity and thermal stability. An understanding of its behavior at elevated temperatures is crucial for ensuring safety, optimizing storage conditions, and controlling reaction pathways in synthetic applications. When heated to decomposition, this compound is known to emit acrid smoke and irritating fumes. This guide provides a detailed examination of the anticipated thermal stability and decomposition pathways of this compound, alongside methodologies for its experimental investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for interpreting thermal analysis data.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fatty, rosy, citrusy |

| Boiling Point | 98-100 °C at 3 mmHg |

| Density | 0.84 g/mL at 25 °C |

| Refractive Index | n20/D 1.4427 |

| Flash Point | > 60 °C (> 140 °F) - closed cup[1] |

| Solubility | Insoluble in water; soluble in organic solvents |